Enhanced Lipophilicity Relative to Unsubstituted Benzyl Analog
The target compound exhibits an XLogP3 of 4.9, which is 0.6 units higher than the 4.3 computed for the unsubstituted 6-benzylsulfanyl analog [1] [2]. This increase in lipophilicity, attributable to the meta-chlorine substituent, predicts enhanced membrane permeability and a different absorption-distribution profile, a critical parameter for intracellular target engagement or CNS penetration studies.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: XLogP3 = 4.3 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
The 0.6 log unit difference in lipophilicity significantly impacts predicted pharmacokinetic behavior, making the 3-chlorobenzyl variant a preferred choice for assays requiring higher membrane solvent partitioning.
- [1] PubChem Compound Summary for CID 1473284, 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile. Computed Properties section. View Source
- [2] PubChem Compound Summary for CID 1486512, 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile. Computed Properties section. View Source
